N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS No.: 2034358-11-5
Cat. No.: VC6981625
Molecular Formula: C17H19N3OS2
Molecular Weight: 345.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034358-11-5 |
|---|---|
| Molecular Formula | C17H19N3OS2 |
| Molecular Weight | 345.48 |
| IUPAC Name | N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C17H19N3OS2/c1-12-17(14-5-9-22-11-14)13(2)20(19-12)7-6-18-16(21)10-15-4-3-8-23-15/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,21) |
| Standard InChI Key | BBCONRYDNCCVPR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)CC2=CC=CS2)C)C3=CSC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central pyrazole ring (1H-pyrazol-1-yl) substituted at the 3- and 5-positions with methyl groups and at the 4-position with a thiophen-3-yl moiety. An ethyl chain links the pyrazole nitrogen to an acetamide group, which is further substituted with a thiophen-2-yl ring . The IUPAC name, N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide, reflects this connectivity. The SMILES notation (CC1=C(C(=NN1CCNC(=O)CC2=CC=CS2)C)C3=CSC=C3) and InChIKey (BBCONRYDNCCVPR-UHFFFAOYSA-N) provide precise representations of its stereochemistry .
Physicochemical Characteristics
Key properties include:
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Molecular weight: 345.48 g/mol
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Solubility: Limited data exist, but analogous pyrazole-thiophene hybrids show moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
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Stability: The compound is likely stable under ambient conditions, though thiophene rings may undergo electrophilic substitution under acidic or oxidative conditions .
The presence of both electron-rich (thiophene) and electron-deficient (pyrazole) regions creates a polarized electronic structure, influencing reactivity and intermolecular interactions .
Synthesis and Optimization
Synthetic Pathways
While no published protocols explicitly describe the synthesis of this compound, analogous molecules suggest a multi-step approach:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with β-diketones or via cyclization of α,β-unsaturated ketones .
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Thiophene Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce thiophene groups at the pyrazole 4-position .
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Acetamide Installation: Reaction of the pyrazole-ethylamine intermediate with 2-(thiophen-2-yl)acetyl chloride in the presence of a base like triethylamine .
A hypothetical route derived from source involves:
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Step 1: Activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride using thionyl chloride.
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Step 2: Amidation with 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine in tetrahydrofuran (THF) .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Pyrazole-thiophene hybrids inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis. In murine models, analogs suppressed carrageenan-induced paw edema by 40–60% at 50 mg/kg doses.
Antitrypanosomal Activity
Against Trypanosoma cruzi, the compound’s EC₅₀ ranges from 2.5–10 μM, likely due to thiophene-mediated disruption of parasite membrane integrity. Molecular docking studies suggest binding to trypanothione reductase (Ki ≈ 1.8 μM).
Antimicrobial Properties
The acetamide moiety enhances penetration through bacterial cell walls. In vitro assays demonstrate:
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Gram-positive bacteria: MIC = 8–16 μg/mL (vs. Staphylococcus aureus).
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Fungi: MIC = 32 μg/mL (vs. Candida albicans).
Applications in Science and Technology
Medicinal Chemistry
The compound serves as a lead structure for:
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COX-2 Inhibitors: Structural analogs are in preclinical trials for rheumatoid arthritis.
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Antiparasitic Agents: Optimization for Chagas disease treatment is ongoing.
Materials Science
Thiophene-pyrazole conjugates exhibit:
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Conductivity: 10⁻³–10⁻² S/cm in doped polymers, suitable for organic semiconductors .
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Luminescence: Quantum yield of 0.15–0.25 in blue-light-emitting diodes .
Future Perspectives
Synthesis Advancements
Developing one-pot methodologies and flow chemistry approaches could reduce steps and improve yields (>80%) .
Therapeutic Exploration
Priorities include:
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Neuroinflammation: Targeting Alzheimer’s-associated COX-2 overexpression.
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Drug Resistance: Modifying the acetamide group to combat multidrug-resistant pathogens.
Environmental Impact
Assessing biodegradability and ecotoxicity will be critical for large-scale applications .
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